molecular formula C10H7F2NO2 B11893297 2-(Difluoromethoxy)-3-hydroxyquinoline

2-(Difluoromethoxy)-3-hydroxyquinoline

Cat. No.: B11893297
M. Wt: 211.16 g/mol
InChI Key: IJCRHKVUALZDOY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-hydroxyquinoline is a compound that features a quinoline core substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-hydroxyquinoline can be achieved through several synthetic routes. One common method involves the difluoromethylation of a quinoline derivative. This process typically requires the use of difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane. The reaction is usually carried out under basic conditions, often using a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-hydroxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)-3-hydroxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-hydroxyquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and increase its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • Difluoromethoxylated ketones
  • Trifluoromethyl ethers

Uniqueness

2-(Difluoromethoxy)-3-hydroxyquinoline is unique due to the presence of both a difluoromethoxy group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-(difluoromethoxy)quinolin-3-ol

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-8(14)5-6-3-1-2-4-7(6)13-9/h1-5,10,14H

InChI Key

IJCRHKVUALZDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC(F)F)O

Origin of Product

United States

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